2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
Synthesis Analysis
The synthesis of novel organic compounds often involves the creation of derivatives with potential biological activities. In the case of the compound "2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol," although not directly synthesized in the provided papers, we can infer from related research that such compounds are typically synthesized through multi-step reactions involving key functional groups and core structures. For instance, a derivative of phenol incorporated with a triazole moiety was synthesized from prop-2-en-1-ones in ethanol and hydrazine hydrate under reflux conditions . This suggests that similar conditions could potentially be used for the synthesis of the compound , with the appropriate precursors and reaction conditions tailored to its unique structure.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their physical, chemical, and biological properties. The X-ray crystal structure studies provide detailed insights into the molecular conformation and intermolecular interactions. For example, a related pyrazole derivative was found to crystallize in the triclinic crystal system with a significant dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Such structural analyses are essential for understanding the three-dimensional arrangement of atoms within a molecule and predicting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. The presence of certain functional groups, such as benzo[d][1,3]dioxol, can participate in various chemical reactions. Although the specific reactions of "this compound" are not detailed in the provided papers, the studies of similar compounds can shed light on potential reactivity. For instance, the presence of hydrogen bond donors and acceptors, as well as π-π stacking interactions, can influence the compound's ability to form supramolecular assemblies and participate in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its molecular structure. The compound's crystalline form, melting point, solubility, and spectral properties (IR, NMR, MS, UV-visible) are key characteristics that can be determined experimentally. For example, the pyrazole derivative's crystal and molecular structure was stabilized by intermolecular hydrogen bonds, and its thermal decomposition was studied by thermogravimetric analysis . These properties are important for the practical application of the compound, such as in the development of pharmaceuticals or materials with specific characteristics.
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications :
- A study by Mandzyuk et al. (2020) investigated the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, a class of compounds related to the one . They identified compounds with significant antimicrobial activity against S. aureus, along with compounds exhibiting anti-inflammatory effects superior to the reference drug diclofenac and high antioxidant activity (Mandzyuk et al., 2020).
- Horishny et al. (2020) synthesized and evaluated the antitumor and anti-inflammatory activities of Pyrazolo[1,5-c][1,3]benzoxazines containing a Thiazolidin-4-one fragment, demonstrating their potential in medicinal chemistry (Horishny et al., 2020).
Antiproliferative Activity :
- In research conducted by Mansour et al. (2020), compounds including the benzo[d][1,3]dioxol moiety were synthesized and assessed for their antimicrobial and antiproliferative activities. This study underscores the potential utility of such compounds in addressing cancer cells (Mansour et al., 2020).
Synthesis and Structural Analysis :
- A study by Naveen et al. (2018) focused on the structural elucidation and Hirshfeld surface analysis of a novel pyrazole derivative, including benzo[d][1,3]dioxol. This work contributes to our understanding of the molecular structure and interactions of such compounds (Naveen et al., 2018).
Potential in Gasoline Motor Oils :
- Hassan et al. (2011) utilized a derivative of benzo[d][1,3]oxazin-4-one, similar to the compound , for synthesizing new quinazolinone derivatives. These were evaluated as antioxidants and corrosion inhibitors for gasoline lube oils, indicating the compound's potential in industrial applications (Hassan et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-19-7-3-1-5-15(19)17-12-18-16-6-2-4-8-20(16)29-23(25(18)24-17)14-9-10-21-22(11-14)28-13-27-21/h1-11,18,23,26H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXISQBKRVUWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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